

An In-depth Technical Guide to the Chemical Structure of Antibiotic PF 1052

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Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B605518

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Antibiotic PF 1052**. It includes generalized experimental protocols for its production and isolation, and a proposed mechanism of action for its notable inhibitory effect on neutrophil migration.

Chemical Identity and Physicochemical Properties

Antibiotic PF 1052 is a fungal metabolite originally isolated from *Phoma* sp. (strain PF1052). It belongs to the class of tetramic acid-containing natural products, which are known for their diverse and potent biological activities. The chemical structure of PF 1052 features a complex polycyclic system.

Table 1: Physicochemical Properties of **Antibiotic PF 1052**

Property	Value	Source
CAS Number	147317-15-5	[1][2]
Molecular Formula	C ₂₆ H ₃₉ NO ₄	[1]
Molecular Weight	429.60 g/mol	[1]
Exact Mass	429.2879	[1]
Elemental Analysis	C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90%	[1]
Appearance	Colorless oily substance	[3]
Solubility	Soluble in DMSO and Methanol	[2]

Table 2: Chemical Identifiers for **Antibiotic PF 1052**

Identifier	Value	Source
IUPAC Name	(E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione	[1]
InChI Key	NPWKEUKXVOMELT-XTQSDGFTSA-N	[1]
SMILES	CC--INVALID-LINK--C1=C(O)-INVALID-LINK--C[C@H]2C">C@@C2=C--INVALID-LINK--[C@H]3C--INVALID-LINK--C=C1C(=O)N(C)C(=O)C4(C)C4	[2]

Chemical Structure

The core structure of **Antibiotic PF 1052** is a tetramic acid moiety linked to a decalin ring system, which is further substituted. The following diagram illustrates the two-dimensional chemical structure of the molecule.



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*A simplified representation of the complex chemical structure of **Antibiotic PF 1052**.*

Note: Due to the complexity of rendering a precise 2D chemical structure in DOT language, the above is a simplified placeholder. The IUPAC name and SMILES string provide an accurate representation of the molecule's connectivity and stereochemistry.

Biological Activity

Antibiotic PF 1052 exhibits a range of biological activities, most notably its antibacterial effects against Gram-positive bacteria and its potent, selective inhibition of neutrophil migration.

Table 3: Antibacterial Activity of PF 1052 (Minimum Inhibitory Concentration - MIC)

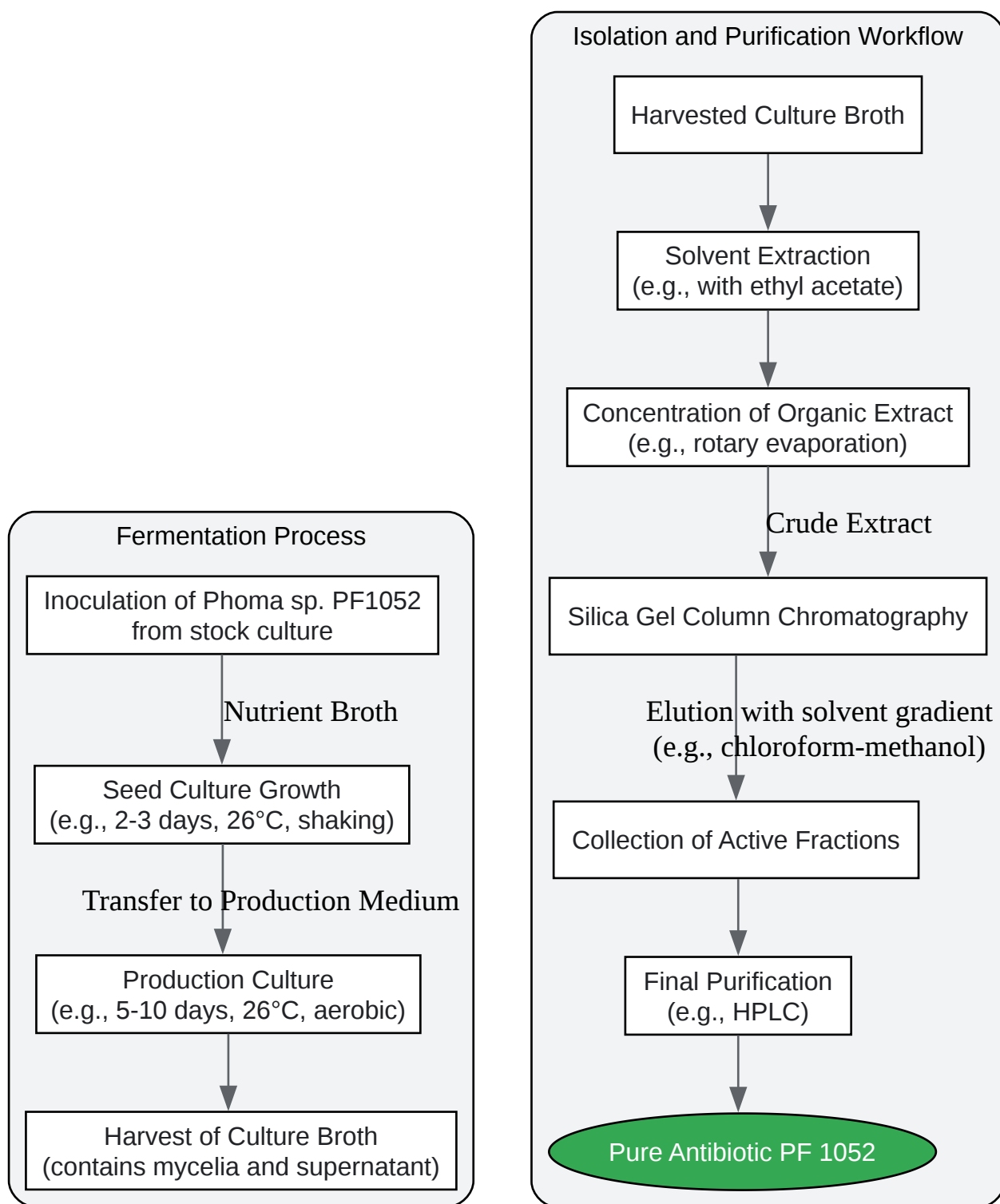
Organism	MIC (µg/mL)	Source
Staphylococcus aureus	3.13	[2]
Streptomyces parvulus	0.78	[2]
Clostridium perfringens	0.39	[2]

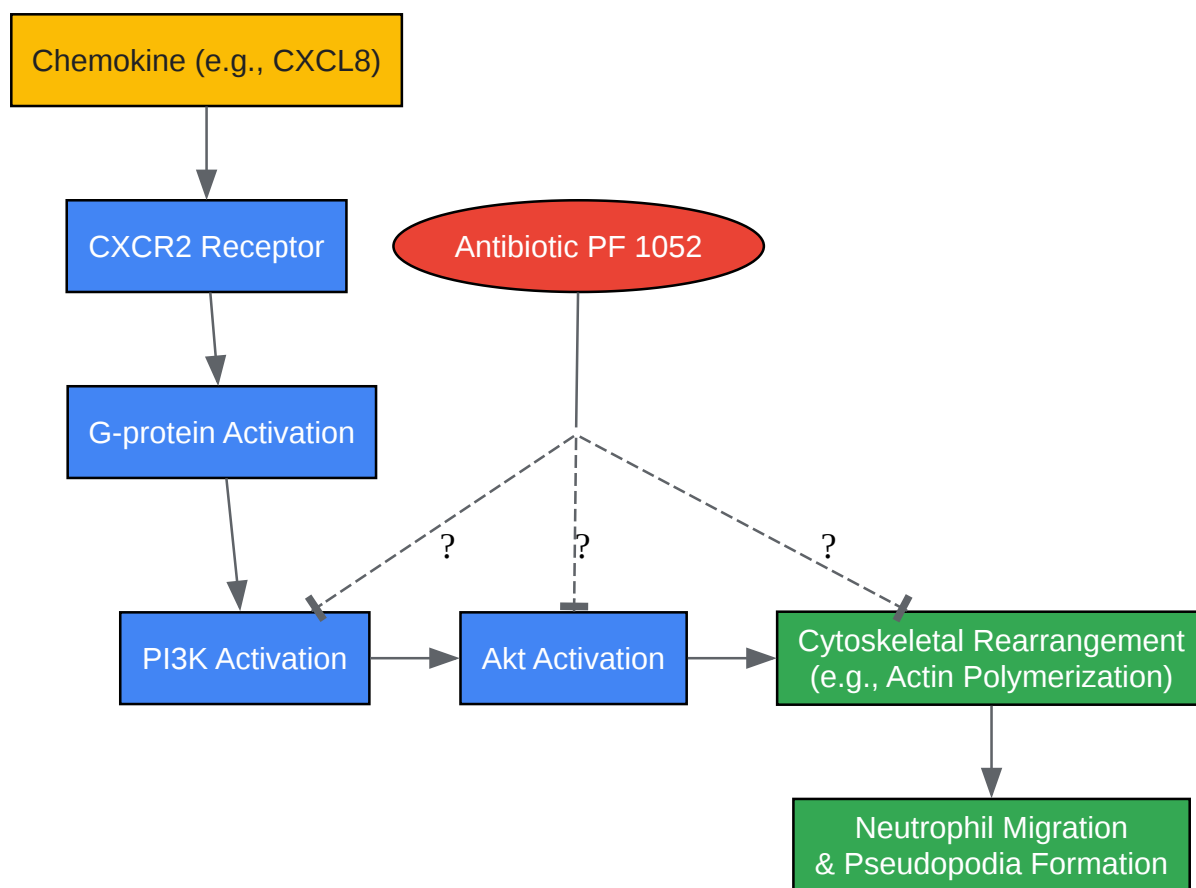
Beyond its antibacterial properties, PF 1052 is a specific inhibitor of neutrophil migration. It has been shown to reduce pseudopodia formation and induce rounding of neutrophils. This effect is selective for neutrophils over macrophages.[1][2]

Experimental Protocols

The following sections outline generalized experimental protocols for the production, isolation, and structural elucidation of **Antibiotic PF 1052**, based on common methodologies for fungal secondary metabolites.

Antibiotic PF 1052 is produced by the fermentation of Phoma sp. strain PF1052. The general workflow for production is depicted below.





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